Cas no 2227728-10-9 (2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol)
2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol
- 2227728-10-9
- 2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol
- EN300-1796308
-
- Inchi: 1S/C10H15NO3/c1-14-9-4-2-3-7(10(9)13)8(12)5-6-11/h2-4,8,12-13H,5-6,11H2,1H3/t8-/m0/s1
- InChI Key: LKDYWRHZRMBBRP-QMMMGPOBSA-N
- SMILES: O[C@H](C1C=CC=C(C=1O)OC)CCN
Computed Properties
- Exact Mass: 197.10519334g/mol
- Monoisotopic Mass: 197.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 75.7Ų
2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796308-0.05g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1796308-0.1g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1796308-0.25g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1796308-0.5g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1796308-1.0g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1796308-2.5g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1796308-5.0g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1796308-10.0g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1796308-1g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1796308-5g |
2-[(1S)-3-amino-1-hydroxypropyl]-6-methoxyphenol |
2227728-10-9 | 5g |
$4517.0 | 2023-09-19 |
2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol
Professional Introduction to 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol (CAS No. 2227728-10-9)
2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol, a compound with the CAS number 2227728-10-9, is a highly specialized molecule that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional attributes, represents a promising candidate for various therapeutic applications. The intricate molecular architecture of 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol includes a combination of hydroxyl, amino, and methoxy functional groups, which contribute to its versatile reactivity and potential biological interactions.
The significance of this compound lies in its potential role in drug development and molecular medicine. Recent advancements in the field of medicinal chemistry have highlighted the importance of chiral centers in enhancing the efficacy and selectivity of therapeutic agents. The (1S) configuration of the stereocenter in 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol is particularly noteworthy, as it may influence the compound's pharmacokinetic properties and its interaction with biological targets. This stereochemical specificity is a critical factor in the design of next-generation pharmaceuticals, where precision at the molecular level can significantly impact therapeutic outcomes.
In the context of current research, 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol has been explored for its potential applications in addressing various pathological conditions. Studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on key enzymes and pathways involved in inflammation, oxidative stress, and cellular proliferation. The presence of both hydroxyl and amino groups in this molecule suggests that it may serve as a versatile scaffold for designing inhibitors targeting enzymes such as kinases and phosphatases. These enzymes are often dysregulated in diseases like cancer, neurodegenerative disorders, and metabolic syndromes.
The methoxy group in 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol further enhances its potential as a pharmacophore. Methoxy-substituted aromatic compounds are well-documented for their role in modulating biological processes through interactions with receptors and enzymes. The hydroxyl group, on the other hand, contributes to hydrogen bonding capabilities, which can be crucial for stabilizing protein-ligand interactions. These features make this compound an attractive candidate for structure-based drug design, where computational methods are employed to predict and optimize molecular interactions.
Recent experimental studies have begun to unravel the mechanistic aspects of 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol. Initial findings suggest that this compound may exert its effects through multiple pathways, including modulation of signaling cascades and inhibition of reactive oxygen species (ROS) generation. ROS are known to contribute to cellular damage and are implicated in various diseases. By mitigating ROS levels, this compound could potentially protect cells from oxidative stress-induced damage. Additionally, its ability to interact with specific enzymes may lead to the development of novel therapeutics targeting diseases associated with enzyme dysregulation.
The synthesis of 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. The success of these synthetic approaches is crucial for evaluating the compound's biological activity accurately. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used analytical techniques to confirm the structural integrity and stereochemical purity of the synthesized compound.
In conclusion, 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol (CAS No. 2227728-10-9) is a promising molecule with significant potential in pharmaceutical research. Its unique structural features and stereochemical configuration make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties through rational drug design approaches. As our understanding of molecular interactions continues to evolve, compounds like 2-(1S)-3-amino-1-hydroxypropyl-6-methoxyphenol are poised to play a pivotal role in advancing medical science.
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